molecular formula C12H17F2N B13272640 Butyl[1-(3,4-difluorophenyl)ethyl]amine

Butyl[1-(3,4-difluorophenyl)ethyl]amine

Cat. No.: B13272640
M. Wt: 213.27 g/mol
InChI Key: YNUCXPBDNRGUIN-UHFFFAOYSA-N
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Description

Butyl[1-(3,4-difluorophenyl)ethyl]amine is a secondary amine featuring a butyl group attached to a nitrogen atom, which is further substituted with a 1-(3,4-difluorophenyl)ethyl moiety. This compound is classified as a specialty chemical, with applications in pharmaceutical intermediates or agrochemical synthesis. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage to prevent unintended exposure .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[1-(3,4-difluorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H17F2N/c1-3-4-7-15-9(2)10-5-6-11(13)12(14)8-10/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

YNUCXPBDNRGUIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(3,4-difluorophenyl)ethyl]amine typically involves the reaction of 3,4-difluorophenylacetonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(3,4-difluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Butyl[1-(3,4-difluorophenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[1-(3,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Butyl[1-(3,4-difluorophenyl)ethyl]amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Functional Groups
This compound Not explicitly provided Not provided 3,4-difluorophenyl Secondary amine, aryl fluoride
(4-methylphenyl)methylamine C₁₇H₁₈F₃N 293.33 2-(trifluoromethyl)phenyl Tertiary amine, trifluoromethyl
(4aR)-1-[(2,3-Difluorophenyl)methyl]-... (Example 2 compound) Complex heterocyclic ~600 (estimated) 2,3-difluorophenyl Carboxamide, pyrrolopyridazine
Lenacapavir sodium (SUNLENCA®) C₃₉H₃₁ClF₁₀N₇NaO₅S₂ 990.3 Multiple (incl. 3,5-difluorophenyl) Capsid inhibitor, sulfonylamide

Key Observations :

  • Fluorine Substitution Patterns : The position and type of fluorine substituents significantly alter electronic and steric properties. This compound has meta/para fluorines, whereas the Example 2 compound () features ortho/meta fluorines, which may reduce ring symmetry and influence binding interactions .
  • Functional Group Diversity : The Example 2 compound includes a carboxamide and fused heterocyclic system, enabling hydrogen bonding and targeting enzyme active sites. In contrast, this compound’s simpler amine structure may limit its direct pharmacological utility .

Biological Activity

Butyl[1-(3,4-difluorophenyl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its phenyl ring enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}F2_2N
  • Molecular Weight : Approximately 215.26 g/mol

The compound features a butyl group attached to a nitrogen atom, which is further connected to a 3,4-difluorophenyl group. The fluorine substituents significantly alter the compound's reactivity and biological properties compared to non-fluorinated analogs.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Binding Affinity : The fluorinated phenyl group enhances binding affinity to various biological targets such as receptors and enzymes, which is crucial for its pharmacological effects.
  • Metabolic Stability : The structural characteristics contribute to improved metabolic stability, making it a promising candidate for drug development.

1. Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives of fluorinated amines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In studies involving structurally related compounds, IC50_{50} values ranged from 3 to 20 µM against different cancer types .

2. Antibacterial Activity

This compound may also exhibit antibacterial properties. Compounds with similar structural motifs have been evaluated for their activity against bacterial strains such as E. faecalis and P. aeruginosa, showing promising results comparable to standard antibiotics .

3. Neuroprotective Effects

Emerging research suggests that fluorinated compounds can possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The modulation of neurotransmitter systems through receptor interaction is a key area of investigation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound's ability to interact with various receptors enhances its therapeutic potential in treating neurological disorders and cancers.
  • Enzyme Inhibition : Structural modifications can lead to selective inhibition of enzymes involved in disease pathways, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : A series of fluorinated amines were tested against MCF-7 breast cancer cells. Results showed that compounds with similar structures exhibited IC50_{50} values as low as 1.5 µM, indicating potent anticancer activity through apoptosis induction and cell cycle arrest at the G1 phase .
  • Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of various amines against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butyl[1-(3,4-difluorophenyl)ethyl]amine, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3,4-difluorophenylacetone with butylamine, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Intermediate optimization involves controlling reaction temperature (<60°C) to minimize byproducts like urea derivatives, as observed in cyclopropane-related syntheses . For stereoselective variants, chiral catalysts (e.g., Ru-based complexes) or biocatalysts (engineered lipases) may enhance enantiomeric excess, as demonstrated in analogous amine syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/19F^{19}F-NMR to confirm substitution patterns on the aromatic ring and amine group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water with 0.1% TFA) quantifies purity (>98%). For diastereomer detection, chiral stationary-phase HPLC is recommended, as applied in cyclopropane intermediate analyses .

Q. What safety protocols are critical for handling fluorinated amines like this compound?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and sealed goggles to prevent skin/eye contact. Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts. Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or biocatalysts. For example, engineered Bacillus subtilis hemoglobin mutants (Y25L/T45A/Q49A) catalyze asymmetric cyclopropanation of fluorostyrenes with >98% ee . Alternatively, Ru-based catalysts (e.g., C33H43Cl2N3O3RuS) enable stereocontrol in amine formation, though reaction conditions (solvent polarity, temperature) must be optimized to avoid racemization .

Q. What strategies resolve contradictions in yield data across different synthetic methods for fluorinated amines?

  • Methodological Answer : Systematic parameter screening (e.g., solvent, catalyst loading) using Design of Experiments (DoE) identifies critical variables. For instance, flow chemistry reduces reaction times and improves yields by 15–20% compared to batch methods, as seen in biocatalytic ester syntheses . Cross-validate conflicting data via kinetic studies (e.g., Arrhenius plots) to pinpoint temperature-sensitive steps.

Q. How can researchers identify and mitigate impurities in this compound synthesis?

  • Methodological Answer : LC-MS and 13C^{13}C-NMR detect common impurities like urea derivatives or unreacted ketones. To suppress urea formation, maintain strict anhydrous conditions and use scavengers (e.g., molecular sieves). Recrystallization in toluene/hexane (1:3) removes hydrophobic byproducts, as validated in Ticagrelor intermediate purification .

Q. What role does this compound play in pharmaceutical target validation?

  • Methodological Answer : The compound’s fluorinated aryl group enhances metabolic stability, making it a candidate for pharmacokinetic studies. In vitro assays (e.g., CYP450 inhibition) assess drug-drug interaction risks, while radiolabeled analogs (e.g., 18F^{18}F-isotopes) track biodistribution in animal models, similar to strategies for HIV capsid inhibitors .

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